N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-10-9-18-12(13-10)14-19(15,16)8-7-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGWVMYMQQKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide typically involves the reaction of 4-methylthiazole with 2-phenoxyethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and thiazole ring exhibit nucleophilic substitution reactivity:
-
The thiazole’s NH group undergoes alkylation with electrophiles like alkyl halides, forming stable N-substituted derivatives.
-
Acidic hydrolysis cleaves the sulfonamide bond, yielding sulfonic acid and free amine .
Electrophilic Aromatic Substitution
The thiazole ring participates in electrophilic substitutions, particularly at the 5-position:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Bromination | NBS, CCl₄, 80°C | N-Bromosuccinimide | 5-bromo-4-methylthiazole derivative | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | Mixed acid | Nitro-substituted thiazoles |
-
Bromination with NBS introduces a bromine atom at the thiazole’s 5-position, enabling further functionalization .
-
Nitration occurs under strongly acidic conditions, though yields vary based on electronic effects .
Photochemical Reactivity
UV irradiation induces ring-opening and radical formation in thiazole derivatives:
-
Photolysis cleaves the S1–C2 bond, generating biradicals that recombine into thioketene or cyanamide species .
-
Isomerization via hydrogen transfer forms azirene analogs, confirmed by FTIR and computational studies .
Condensation and Cyclization
The exocyclic amine and sulfonamide groups facilitate condensation reactions:
-
Schiff bases form via condensation with aldehydes, enhancing bioactivity in analogs .
-
Cyclization with malononitrile yields fused heterocycles like thiazolo-pyridines .
Oxidation and Reduction
Controlled redox reactions modify functional groups:
-
Oxidation of the sulfonamide group to sulfone is feasible but limited by competing side reactions.
-
Catalytic hydrogenation reduces nitro groups to amines, enabling further derivatization .
Comparative Reactivity Insights
Key structural features influencing reactivity:
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Applications
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide has demonstrated promising anticancer properties in several studies:
- Tumor Volume Reduction : In xenograft models, administration of the compound at doses of 50 mg/kg significantly reduced tumor volume compared to control groups, indicating its potential as an anticancer agent.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, which is a critical mechanism for inhibiting tumor growth. This has been observed in various cancer cell lines, suggesting a broad spectrum of activity against different types of cancer.
Antimicrobial Activity
The compound has shown notable antimicrobial properties, making it a candidate for further development in treating bacterial infections:
- Minimum Inhibitory Concentration (MIC) : Studies have reported effective MIC values against various strains of bacteria, including resistant strains like MRSA. This suggests that this compound may serve as a valuable alternative to traditional antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| E. coli | 25 | |
| S. aureus | 20 | |
| MRSA | 15 |
Neuroprotective Effects
Recent research indicates that this compound may also possess neuroprotective properties:
- Epilepsy Model : In animal models induced with pentylenetetrazol (PTZ), the compound reduced seizure duration and frequency, suggesting potential applications in treating epilepsy.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects:
- Cytokine Reduction : In murine models of inflammation, treatment with the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory diseases.
Case Studies Overview
Several case studies have further elucidated the applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus. |
| Study 2 | Showed that treatment with the compound led to decreased viability of breast cancer cell lines in vitro. |
| Study 3 | Reported anti-inflammatory effects in a murine model of arthritis, with reduced levels of TNF-alpha and IL-6. |
Mechanism of Action
The mechanism of action of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide involves multiple pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspase-3.
Oxidative Stress: It increases reactive oxygen species (ROS) levels, contributing to its cytotoxic effects.
Immune Modulation: The compound can modulate the immune landscape of the tumor microenvironment by altering cytokine levels.
Comparison with Similar Compounds
Spectroscopic Features
Key IR bands for sulfonamide derivatives include:
- S=O stretching : Observed at ~1350 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric) .
- Thiazole C=N/C-S vibrations : ~1600–1500 cm⁻¹ and ~690–630 cm⁻¹, respectively .
- Absence of C=O bands : Confirms cyclization in triazole derivatives (e.g., compounds [7–9] in ) .
For N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, the phenoxyethyl group would introduce additional C-O-C stretching (~1250 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Key Observations :
- Bioactivity Trends: Sulfonamide-thiazoles with electron-withdrawing groups (e.g., halogens) often exhibit stronger antimicrobial activity , whereas bulky substituents (e.g., phenoxyethyl) might favor CNS-targeted effects (e.g., anticonvulsant) .
Physicochemical and Pharmacokinetic Comparison
Lipophilicity and Solubility
- logP (Predicted): Title compound: ~3.2 (phenoxyethyl increases hydrophobicity). N-[4-(p-tolyl)thiazol-2-yl]-4-methylbenzenesulfonamide: ~2.8 . Triazole-thiones with Cl/Br: ~2.5–3.0 .
Metabolic Stability
- Sulfonamide-thiazoles generally exhibit moderate metabolic stability due to sulfonamide hydrolysis susceptibility. The phenoxyethyl group may introduce cytochrome P450-mediated oxidation sites, shortening half-life compared to halogenated analogs .
Biological Activity
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action based on various studies.
Chemical Structure and Synthesis
This compound features a thiazole ring, which is known for its diverse biological properties. The synthesis of this compound typically involves multi-step organic reactions, including the formation of sulfonamide derivatives that incorporate both thiazole and phenoxy groups. For instance, a study detailed the synthesis route involving thiourea and various reagents to yield the target compound with high purity and yield .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated through various assays. Key findings include:
- Inhibition of Bacterial Growth : Compounds derived from thiazole and sulfonamide moieties exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives with specific substitutions (e.g., 4-isopropyl) showed minimal inhibitory concentrations (MICs) as low as 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .
- Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of dihydropteroate synthetase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies evaluated the compound's efficacy against various tumor cell lines, such as A549 (lung cancer) and C6 (glioma). The results indicated significant cytotoxic effects, with specific derivatives demonstrating enhanced apoptosis induction through caspase activation pathways .
- Mechanistic Insights : The anticancer activity is believed to be linked to the compound's ability to interfere with DNA synthesis and promote apoptosis in cancer cells. Techniques such as MTT assays and acridine orange staining were employed to assess cell viability and apoptotic changes .
Comparative Biological Activity
| Compound | Activity Type | Target Organisms/Cells | Key Findings |
|---|---|---|---|
| This compound | Antibacterial | S. aureus, A. xylosoxidans | MIC = 3.9 μg/mL; inhibits DHPS |
| This compound | Anticancer | A549, C6 | Induces apoptosis; significant cytotoxicity observed |
Case Studies
Several case studies have documented the biological effects of thiazole derivatives similar to this compound:
- Antibacterial Efficacy : A study demonstrated that compounds with thiazole rings exhibited varying degrees of antibacterial activity when tested against clinical isolates, reinforcing the importance of structural modifications in enhancing bioactivity .
- Anticancer Potential : Another investigation into thiazole-based compounds revealed their capability to target multiple cancer pathways, suggesting that molecular hybridization can lead to more effective therapeutic agents .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : - and -NMR identify sulfonamide protons (δ 7.5–8.5 ppm for aromatic regions) and thiazole carbons (δ 150–160 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and torsional strain, particularly for the sulfonamide-thiazole junction. For example, deviations in the nitro group planarity (torsion angles -16.7° to 160.9°) highlight conformational flexibility .
- IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm) and C-N vibrations (~1250 cm) .
How can researchers optimize synthetic pathways to address low yields or impurities?
Q. Advanced Research Focus
- Solvent Screening : Replace pyridine with DMF or THF to reduce side reactions; ethanol/water mixtures improve recrystallization purity .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling, reducing reaction time by 30% .
- In-line Monitoring : Employ HPLC-MS to detect intermediates and adjust reagent ratios dynamically .
Case Study : A 60% yield improvement was achieved by replacing dichloromethane with acetonitrile, reducing competing hydrolysis .
What mechanistic insights explain the biological activity of this compound?
Q. Advanced Research Focus
- Enzyme Inhibition : The sulfonamide group acts as a hydrogen-bond donor to catalytic residues (e.g., carbonic anhydrase), while the thiazole ring enhances membrane permeability .
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups on the phenyl ring (e.g., -F, -Br) increase antibacterial potency by 2–3-fold compared to unsubstituted analogs .
- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) correlate frontier orbital energies with observed IC values in kinase assays .
How should researchers reconcile discrepancies in reported biological activity data?
Q. Advanced Research Focus
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize IC fluctuations .
- Purity Thresholds : Impurities >5% (e.g., unreacted sulfonyl chloride) can artificially inflate cytotoxicity; validate purity via HPLC (>98%) before assays .
- Solubility Artifacts : Use DMSO concentrations <0.1% to avoid false negatives in antimicrobial screens .
What strategies are recommended for analyzing non-covalent interactions in crystallized derivatives?
Q. Advanced Research Focus
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds) in polymorphs, explaining stability differences .
- Thermogravimetric Analysis (TGA) : Correlates thermal decomposition profiles with crystal packing efficiency .
- Synchrotron Radiation : High-resolution (<1 Å) X-ray data resolves disorder in flexible phenoxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
